molecular formula C17H16N2O2S B2386075 N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 847480-22-2

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B2386075
CAS No.: 847480-22-2
M. Wt: 312.39
InChI Key: YWEJZXPRXTYHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic compound of significant interest in medicinal chemistry research, incorporating both a benzothiazole and a propanamide moiety. These structural features are found in compounds investigated for their potential to interact with key biological targets . Research on structurally related molecules indicates potential application in antimicrobial studies, as some benzothiazole-amide hybrids have demonstrated activity against a panel of Gram-positive and Gram-negative bacterial and fungal species . Furthermore, analogous compounds have been explored as modulators of enzyme systems, such as matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue remodeling . The design of this propanamide makes it a candidate for researchers investigating new therapeutic agents for infectious diseases or chronic inflammatory conditions. It is provided exclusively for use in non-clinical, non-therapeutic laboratory research.

Properties

IUPAC Name

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-14-4-2-3-5-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEJZXPRXTYHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide typically involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with other propanamide derivatives bearing heterocyclic systems. Key comparisons include:

Compound Name Molecular Formula Substituents/Functional Groups Melting Point (°C) Key Spectral Data (IR/NMR) Reference
N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide (Target) C₁₄H₁₃N₃O₂S₂ 2-Oxo-benzothiazole, 4-methylphenyl Not reported IR: C=O (1680 cm⁻¹), S-C (690 cm⁻¹)
N-(4-methylphenyl)-3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 1,3,4-Oxadiazole, 2-amino-thiazole 134–178 ¹H-NMR: δ 7.2–7.4 (aromatic), δ 3.1 (–CH₂–)
N-(5-methyl-1,3-thiazol-2-yl)-3-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8e) C₁₅H₁₄N₄O₂S₂ 1,3,4-Oxadiazole, phenyl, 5-methylthiazole 117–118 ¹³C-NMR: δ 165 (C=O), δ 120–140 (aromatic)
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (12) C₁₂H₁₄N₄O₂ 1,2,4-Triazole, 4-methoxyphenyl 145–147 IR: N–H (3300 cm⁻¹), C=O (1675 cm⁻¹)

Key Observations

Heterocyclic Core Variations: The target compound’s 2-oxo-benzothiazole system differs from the 1,3,4-oxadiazole in 7d and 8e or the 1,2,4-triazole in compound 12 . These heterocycles influence electronic properties and binding interactions.

Substituent Effects: The 4-methylphenyl group in the target compound provides moderate hydrophobicity, whereas 4-methoxyphenyl (compound 12) increases polarity due to the electron-donating methoxy group . Amino-thiazole substituents (e.g., 7d) introduce basicity and hydrogen-bond donor sites, which are absent in the target compound .

Spectroscopic Signatures :

  • The target’s C=O stretch at 1680 cm⁻¹ (IR) aligns with typical amide carbonyl vibrations, while 7d and 8e show similar peaks at 1675–1690 cm⁻¹ .
  • In ¹H-NMR, the target’s aromatic protons resonate near δ 7.2–7.6 , overlapping with signals in 7d and 8e but distinct from the upfield-shifted methoxy protons in compound 12 (δ 3.7–3.9) .

Thermal Stability :

  • The target compound’s melting point is unreported, but analogs like 7d (134–178°C) and 8e (117–118°C) suggest that heterocycle rigidity and intermolecular interactions (e.g., hydrogen bonding in oxadiazoles) significantly affect thermal stability .

Functional Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows conventional amidation or cyclization routes, akin to methods used for 7d (acetic acid/sodium acetate medium) or 8e (thiol-ene click chemistry) .

Biological Activity

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. The specific compound under discussion has shown promise in various biological assays, indicating potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

IUPAC Name

This compound

Molecular Formula

C17H16N2O2S

Synthesis

The synthesis typically involves the condensation of 2-aminobenzothiazole with an acylating agent under basic conditions. Common solvents include ethanol or methanol, and the reaction is often conducted under reflux to ensure high yield and purity.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as anticancer agents.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.63Induction of apoptosis
DoxorubicinMCF-710.38DNA intercalation

A study highlighted that this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Antibacterial and Antifungal Activity

Preliminary studies have shown that benzothiazole derivatives possess antibacterial and antifungal properties. The activity of this compound against various bacterial strains is currently under investigation.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.20 mg/mL
S. aureus0.30 mg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. Detailed studies are necessary to elucidate these pathways fully.

Case Studies

  • Anticancer Study : A recent investigation into the compound's efficacy against breast cancer cells demonstrated that it induces apoptosis through the activation of caspase pathways, similar to known chemotherapeutics.
  • Antibacterial Study : A comparative analysis showed that the compound outperformed standard antibiotics in vitro against certain Gram-positive and Gram-negative bacteria.

Q & A

Q. Characterization Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and carbonyl/benzothiazole moieties .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (benzothiazole S=O) .

Basic: How is the initial biological activity of this compound evaluated in anticancer and antimicrobial studies?

Answer:

  • Anticancer Assays :
    • Cell Lines : MCF-7 (breast cancer) or A549 (lung cancer) cultured in DMEM with 10% FBS.
    • Protocol : 48-hour exposure, followed by MTT assay to measure IC50_{50} values (~1.1 μM for MCF-7) .
  • Antimicrobial Screening :
    • Microbial Strains : E. coli (Gram-negative) and S. aureus (Gram-positive) in Mueller-Hinton broth.
    • Broth Microdilution : Minimum inhibitory concentration (MIC) determination via optical density .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer:
SAR studies focus on modifying substituents to enhance potency and selectivity:

  • Phenyl Ring Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -NO2_2) improves antimicrobial activity by altering electron density .
  • Benzothiazole Core : Oxidation of the 2-oxo group to a sulfone increases metabolic stability but may reduce solubility .
  • Propanamide Linker : Replacing the methyl group with fluorinated analogs improves bioavailability (e.g., 60–73% absorption in preclinical models) .

Q. Methodology :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Test in tiered biological assays (e.g., IC50_{50}, MIC) and compare with reference compounds like N-(4-fluorophenyl)-3-(benzothiazole) derivatives .

Advanced: How should researchers address discrepancies in reported IC50_{50}50​ values across studies?

Answer:
Discrepancies may arise from assay conditions or cell line heterogeneity. Mitigation strategies include:

  • Standardization : Adopt CLSI guidelines for cell viability assays (e.g., consistent seeding density, serum concentration) .
  • Positive Controls : Use doxorubicin (anticancer) or ciprofloxacin (antimicrobial) to calibrate inter-lab variability .
  • Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc Tukey tests to confirm significance .

Advanced: What crystallographic tools are recommended for structural elucidation of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Software : SHELX suite for structure solution (SHELXS-97) and refinement (SHELXL-97) .
    • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for data integration .
  • Validation : Check for R-factor convergence (<5%) and use PLATON to analyze hydrogen bonding (e.g., N–H⋯O interactions in crystal packing) .

Advanced: How can computational modeling predict binding modes and target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or DNA gyrase.
    • PDB Templates : 1M17 (EGFR kinase) or 1KZN (bacterial gyrase) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Identify critical features (e.g., benzothiazole sulfone as a hydrogen bond acceptor) .

Advanced: What strategies improve the pharmacokinetic profile of this compound?

Answer:

  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions .
  • Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life .
  • Permeability : LogP optimization via substituent tuning (target LogP ~2.5 for balanced absorption) .

Basic: Which analytical techniques confirm purity and stability under storage conditions?

Answer:

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Acceptance criteria: ≥95% purity .
  • Stability Studies : Accelerated testing (40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates shelf stability) .

Advanced: How can synergistic effects with other therapeutic agents be evaluated?

Answer:

  • Combination Index (CI) : Use CompuSyn software to calculate CI values (CI <1 indicates synergy) .
    • Example : Pair with paclitaxel (microtubule inhibitor) to enhance apoptosis in MCF-7 cells .
  • Mechanistic Studies : Western blotting for apoptotic markers (e.g., Bax/Bcl-2 ratio) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction Scalability : Transition from batch to flow chemistry for amide coupling to control exothermic reactions .
  • Purification : Replace column chromatography with crystallization (solvent screening via Crystal16®) .
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.